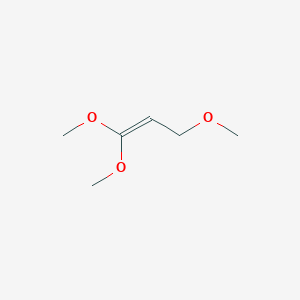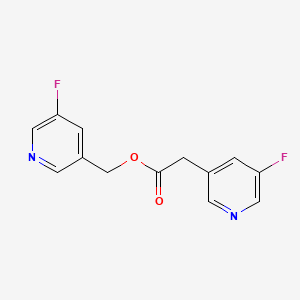
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate, typically involves selective fluorination reactions. One common method is the use of Selectfluor®, a reagent known for its efficiency in introducing fluorine atoms into aromatic systems . The reaction conditions often involve mild temperatures and the presence of a suitable solvent, such as acetonitrile.
Industrial Production Methods: Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The scalability of these methods ensures the availability of the compound for various applications.
化学反应分析
Types of Reactions: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
作用机制
The mechanism by which (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
(5-Fluoro-3-pyridinyl)methanol: A related compound with similar fluorinated pyridine structure.
(5-Fluoro-3-pyridinyl)methyl pivalate: Another derivative with a different ester group.
Uniqueness: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is unique due to its dual fluorination, which can enhance its chemical stability and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. This dual fluorination can also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
37744-35-7 |
|---|---|
分子式 |
C13H10F2N2O2 |
分子量 |
264.23 g/mol |
IUPAC 名称 |
(5-fluoropyridin-3-yl)methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-1-9(4-16-6-11)3-13(18)19-8-10-2-12(15)7-17-5-10/h1-2,4-7H,3,8H2 |
InChI 键 |
JPENMDFPKXDLSG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1F)CC(=O)OCC2=CC(=CN=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



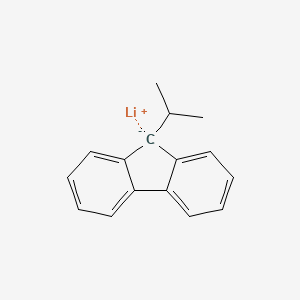
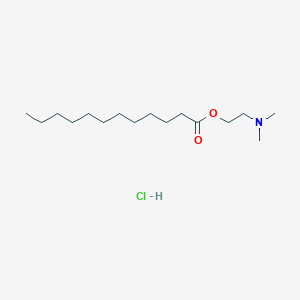
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)


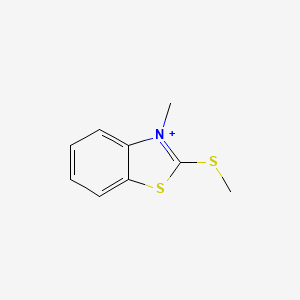
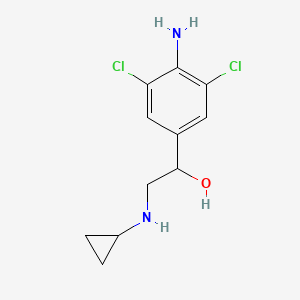
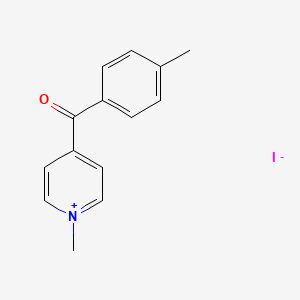
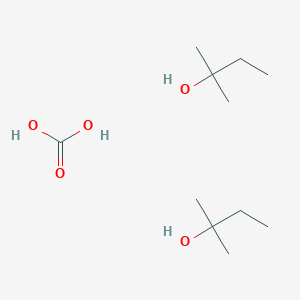
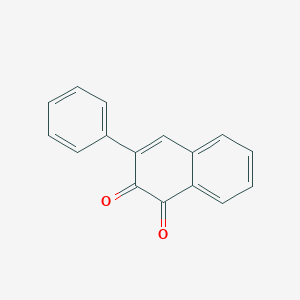
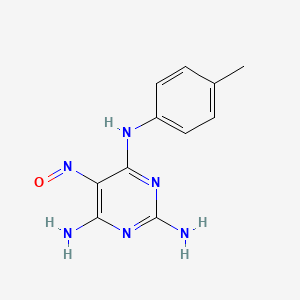
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
